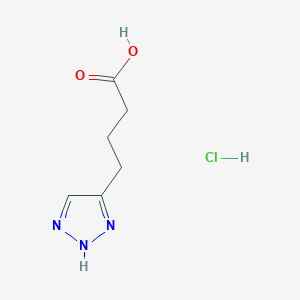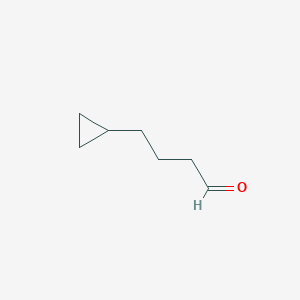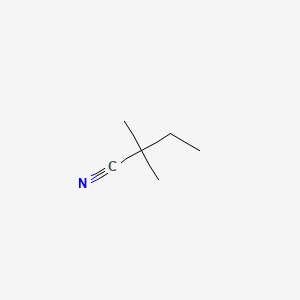
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
概要
説明
“4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 2413903-61-2 . It has a molecular weight of 191.62 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride” and its InChI Code is "1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 191.62 .作用機序
Target of Action:
The primary targets of TBTA-HCl are related to its role as a linker and a functional moiety . As a linker, it connects different molecular components, facilitating the design of novel bioactive and pharmacoactive entities. Additionally, TBTA-HCl exhibits orthogonality development and attractive “Click” properties, making it suitable for various biological and pharmacological targets .
Mode of Action:
TBTA-HCl interacts with its targets through chemical bonds and specific functional groups. Its triazole moiety (1,2,3-triazole) plays a crucial role. The N1 and N2 nitrogen atoms in the triazole ring actively contribute to binding at the active site of enzymes. This interaction leads to changes in the target’s conformation or function, affecting downstream processes .
Biochemical Pathways:
While specific pathways may vary, TBTA-HCl’s impact extends to several areas. For instance:
Pharmacokinetics (ADME Properties):
Result of Action:
TBTA-HCl’s action leads to various molecular and cellular effects:
Action Environment:
Environmental factors play a crucial role in TBTA-HCl’s efficacy and stability:
実験室実験の利点と制限
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It is relatively expensive compared to other reagents and may not be suitable for large-scale reactions. In addition, this compound may exhibit mild toxicity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride. One potential direction is to investigate the potential toxicity of this compound and its effects on living organisms. Another direction is to explore the use of this compound in the synthesis of novel organic compounds, including pharmaceuticals and agrochemicals. Additionally, this compound may have potential applications in the field of materials science, such as the synthesis of functionalized polymers and nanoparticles.
科学的研究の応用
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction and the copper-catalyzed Sonogashira coupling reaction. This compound has also been used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. In addition, this compound has been used as a catalyst in the synthesis of heterocyclic compounds.
Safety and Hazards
特性
IUPAC Name |
4-(2H-triazol-4-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)3-1-2-5-4-7-9-8-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXZBDDXNLVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)



![1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B3380806.png)





